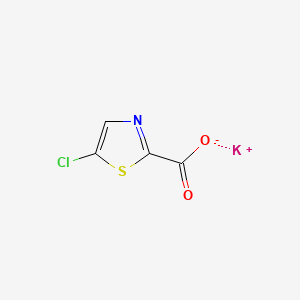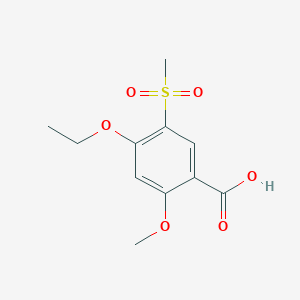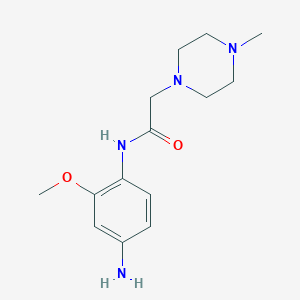
5-Chlorothiazole-2-carboxylic acid potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorothiazole-2-carboxylic acid;potassium salt is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, with the carboxylic acid group being in the form of a potassium salt. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chlorothiazole-2-carboxylic acid;potassium salt typically involves the chlorination of thiazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position. The resulting 5-chlorothiazole-2-carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other purification techniques to meet the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chlorothiazole-2-carboxylic acid;potassium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-Chlorothiazole-2-carboxylic acid;potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-chlorothiazole-2-carboxylic acid;potassium salt involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole-5-carboxylic acid: Another thiazole derivative with different substituents.
2-Chlorothiazole-4-carboxylic acid: Similar structure but with chlorine at a different position.
5-Chlorothiophene-2-carboxylic acid: A related compound with a thiophene ring instead of a thiazole ring.
Uniqueness
5-Chlorothiazole-2-carboxylic acid;potassium salt is unique due to its specific substitution pattern and the presence of a potassium salt form. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C4HClKNO2S |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
potassium;5-chloro-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2ClNO2S.K/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
VVFNLLCRCDAWKF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(SC(=N1)C(=O)[O-])Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)




![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)

![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)


